tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate
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Overview
Description
tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate: is a chemical compound with the molecular formula C12H16INO3 and a molecular weight of 349.17 g/mol . It is commonly used in organic synthesis and various research applications due to its unique structural properties.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine:
- Investigated for potential use in drug development due to its ability to modify biological molecules.
- Studied for its interactions with various biological targets .
Industry:
- Utilized in the production of specialty chemicals and pharmaceutical intermediates .
- Applied in the development of new materials with specific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate can be substituted with other nucleophiles, such as in reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Uses and under mild conditions.
Oxidation: Can be performed using like .
Reduction: Typically involves reducing agents such as sodium borohydride .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Formation of or other oxidized derivatives.
Reduction Products: Formation of amines or other reduced derivatives.
Mechanism of Action
The mechanism by which tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions . The iodine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- tert-butyl N-(4-iodophenyl)carbamate
- tert-butyl N-(4-bromophenyl)carbamate
- tert-butyl N-(4-chlorophenyl)carbamate
Uniqueness:
- The presence of the methoxy group at the 2-position provides additional reactivity and selectivity in chemical reactions.
- The iodine atom allows for versatile substitution reactions, making it a more flexible intermediate compared to its bromine or chlorine analogs .
Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZDSPHGUAIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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